molecular formula C24H15FN2O2 B11545645 2-fluoro-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-fluoro-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11545645
M. Wt: 382.4 g/mol
InChI Key: HLVAUGQVKKHANE-UHFFFAOYSA-N
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Description

2-fluoro-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a fluorine atom, a naphthalene ring, and a benzoxazole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 2-fluorophenol and a naphthalen-2-yl benzoxazole derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, would be essential to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction would produce amines.

Scientific Research Applications

2-fluoro-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential antimicrobial and antifungal properties make it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-fluoro-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The Schiff base moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom and benzoxazole moiety in This compound imparts unique chemical and biological properties, making it distinct from other Schiff bases

Properties

Molecular Formula

C24H15FN2O2

Molecular Weight

382.4 g/mol

IUPAC Name

2-fluoro-6-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C24H15FN2O2/c25-20-7-3-6-18(23(20)28)14-26-19-10-11-22-21(13-19)27-24(29-22)17-9-8-15-4-1-2-5-16(15)12-17/h1-14,28H

InChI Key

HLVAUGQVKKHANE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC=C5)F)O

Origin of Product

United States

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